3,5-Dimethylheptane
Overview
Description
3,5-Dimethylheptane is a branched alkane that is part of the heptane homologues. While the provided papers do not directly describe 3,5-Dimethylheptane, they do provide insights into the properties and reactions of structurally related compounds, which can be useful in understanding the behavior of 3,5-Dimethylheptane.
Synthesis Analysis
The synthesis of 3,5-Dimethylheptane-2,4,6-trione, a closely related compound, involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate of the mother compound . This suggests that the synthesis of 3,5-Dimethylheptane itself could involve similar strategies of functional group transformations and the use of metal enolates.
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylheptane would be expected to exhibit characteristics similar to its derivatives. For example, the tautomeric forms of 3,5-Dimethylheptane-2,4,6-trione are influenced by the presence of methyl groups, which prevent the formation of a bisenol form . This indicates that the methyl groups in 3,5-Dimethylheptane could similarly affect its molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactions of 3,5-Dimethylheptane can be inferred from the behavior of its derivatives. The keto-enol tautomerism of 3,5-Dimethylheptane-2,4,6-trione is affected by branched methyl groups, which could imply that 3,5-Dimethylheptane may also undergo reactions that are influenced by steric hindrance and electronic effects of the methyl substituents .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 3,5-Dimethylheptane, they do offer insights into the properties of related compounds. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes suggests that the stability of 3,5-Dimethylheptane could also be notable, especially if it possesses similar structural features . Additionally, the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, including its sensitivities and thermal behavior, could provide a comparative basis for understanding the reactivity and stability of 3,5-Dimethylheptane .
Scientific Research Applications
3,5-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It has a molecular weight of 128.2551 . This compound is a type of hydrocarbon, specifically a branched alkane .
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- In the field of organic chemistry education, 3,5-Dimethylheptane can be used to teach and understand the IUPAC nomenclature of organic compounds . The molecule’s structure, which includes both ethyl and methyl substituents, provides a good example for teaching the rules of naming, such as the priority for numbering alkyl side chains .
- The method of application involves using the structure of 3,5-Dimethylheptane to illustrate the rules of organic nomenclature . This includes identifying the parent hydrocarbon, identifying the side-chain functional groups, and determining the numbering of the carbon atoms .
- The outcome of this application is a better understanding of the IUPAC nomenclature rules, which is crucial for students studying organic chemistry .
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- 3,5-Dimethylheptane can be used in the sampling and analysis of total petroleum hydrocarbons in air . This is important in environmental science and pollution control studies.
- The method involves using gas chromatography techniques to analyze air samples . 3,5-Dimethylheptane, being a hydrocarbon, can be detected and quantified in these samples .
- The results of this application can provide valuable data on the level of petroleum hydrocarbons in the air, which is an important indicator of air quality .
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Thermo Data Engine (TDE) for Pure Compounds
- In the field of thermodynamics, 3,5-Dimethylheptane can be used in the Thermo Data Engine (TDE) for pure compounds . This is a database that provides thermophysical and thermochemical data for pure compounds .
- The method of application involves using the properties of 3,5-Dimethylheptane to provide data for the TDE . This includes data on phase changes, Henry’s Law data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- The outcome of this application is a comprehensive set of data for 3,5-Dimethylheptane that can be used in various scientific and engineering calculations .
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- 3,5-Dimethylheptane can be used in the study of stereochemistry, a subfield of chemistry that involves the study of the spatial arrangement of atoms in molecules .
- The method of application involves using the structure of 3,5-Dimethylheptane to illustrate concepts in stereochemistry . This includes understanding the concept of stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .
- The outcome of this application is a better understanding of stereochemistry concepts, which is crucial for students studying chemistry .
Safety And Hazards
3,5-Dimethylheptane can cause skin irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
3,5-dimethylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJTZGHZAWTWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870798 | |
Record name | Heptane, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid pungent odor; [Chem Service MSDS] | |
Record name | 3,5-Dimethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3,5-Dimethylheptane | |
CAS RN |
926-82-9 | |
Record name | 3,5-Dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 3,5-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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